molecular formula C19H11Cl2N3OS B1346060 5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one CAS No. 209409-98-3

5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one

Número de catálogo: B1346060
Número CAS: 209409-98-3
Peso molecular: 400.3 g/mol
Clave InChI: HVIHYFPILKEGDC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Development and Discovery

The chemical compound 5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one emerged as part of efforts to develop selective inhibitors of the p38α mitogen-activated protein kinase (MAPK), a key regulator of inflammatory cytokine production. Early work in the 1990s identified pyridinylimidazole derivatives as p38α inhibitors, but these suffered from off-target effects and cytochrome P450 inhibition. Structural insights from enzyme-ligand complexes motivated the exploration of bicyclic heterocycles, leading to the discovery of pyrimido[1,6-b]pyridazin-6-one derivatives in the early 2000s.

The parent scaffold was first reported in 2011 during the optimization of VX-745, a clinical candidate for inflammatory diseases. Modifications at the 2- and 5-positions of the pyrimido[1,6-b]pyridazin-6-one core revealed that substituting the 5-position with a 2,6-dichlorophenyl group and the 2-position with a thioether-linked aryl moiety enhanced kinase selectivity and potency. While this compound itself was not advanced clinically, it served as a critical intermediate in structure-activity relationship (SAR) studies that informed the development of VX-745.

Classification within Bicyclic Heterocyclic Compounds

This compound belongs to the pyrimido[1,6-b]pyridazinone class of bicyclic heterocycles, characterized by a fused pyrimidine-pyridazine ring system (Figure 1). Key features include:

Structural Attribute Description
Core bicyclic system Pyrimidine (6-membered, two nitrogens) fused to pyridazine (6-membered, two nitrogens)
Bridgehead atoms Shared N1 and C6 atoms between rings
Aromaticity Fully conjugated π-system across both rings
Substituents 5-position: 2,6-dichlorophenyl; 2-position: phenylthio group

The fused bicyclic architecture confers rigidity, enabling precise interactions with the ATP-binding pocket of p38α. The 2,6-dichlorophenyl group at position 5 enhances hydrophobic contacts with Leu104 and Met109, while the phenylthio moiety at position 2 occupies a solvent-exposed region, minimizing off-target binding. This scaffold’s classification as a bridged bicyclic heterocycle aligns with its role in kinase inhibition, where planar aromatic systems often mediate ATP-competitive interactions.

Relationship to VX-745 and Other p38α Inhibitors

This compound is a direct precursor to VX-745 (neflamapimod) , a clinical-stage p38α inhibitor. Structural comparisons highlight key modifications (Table 1):

Feature 5-(2,6-Dichlorophenyl)-2-(Phenylthio) Derivative VX-745
2-Position Substituent Phenylthio 2,4-Difluorophenylthio
5-Position Substituent 2,6-Dichlorophenyl 2,6-Dichlorophenyl (retained)
Selectivity (p38α) Moderate IC₅₀ = 10 nM; >1,000-fold over ERK/JNK
Clinical Relevance Preclinical tool compound Phase II trials in Alzheimer’s disease

The replacement of phenylthio with 2,4-difluorophenylthio in VX-745 improved selectivity by introducing electronegative fluorine atoms, which reduced off-target binding to kinases such as ABL1 and SRC. Despite these advancements, the parent compound remains a benchmark for studying p38α’s hydrophobic pocket interactions.

Significance in Medicinal Chemistry Research

This compound exemplifies three principles central to kinase inhibitor design:

  • Scaffold Rigidity : The fused bicyclic system enforces a planar conformation ideal for ATP-binding site insertion.
  • Substituent Engineering : The 2,6-dichlorophenyl group demonstrates how halogenated aryl moieties enhance binding affinity through van der Waals interactions.
  • Selectivity Optimization : Early SAR studies with this scaffold revealed that small changes (e.g., fluorine addition) drastically improve kinase specificity, guiding later work on isoform-selective inhibitors.

Additionally, its role in elucidating p38α’s role in neurodegenerative diseases—via downstream tau phosphorylation and cytokine regulation—has spurred interest in repurposing related compounds for conditions like Alzheimer’s disease. The scaffold’s versatility is further evidenced by its adaptation into antimicrobial agents, leveraging the pyridazinone core’s ability to disrupt bacterial and fungal enzymatic pathways.

Propiedades

IUPAC Name

5-(2,6-dichlorophenyl)-2-phenylsulfanylpyrimido[1,6-b]pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2N3OS/c20-13-7-4-8-14(21)17(13)18-15-9-10-16(23-24(15)11-22-19(18)25)26-12-5-2-1-3-6-12/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIHYFPILKEGDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NN3C=NC(=O)C(=C3C=C2)C4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175114
Record name 6H-Pyrimido(1,6-b)pyridazin-6-one, 5-(2,6-dichlorophenyl)-2-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209409-98-3
Record name 6H-Pyrimido(1,6-b)pyridazin-6-one, 5-(2,6-dichlorophenyl)-2-(phenylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209409983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6H-Pyrimido(1,6-b)pyridazin-6-one, 5-(2,6-dichlorophenyl)-2-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Synthesis of 6-chloro-α-(2,6-dichlorophenyl)pyridazine-3-acetonitrile (Intermediate 2)

  • Starting materials: α-(2,6-dichlorophenyl)acetonitrile (compound 1) and 3,6-dichloropyridazine.
  • Solvent: Anhydrous tetrahydrofuran (THF).
  • Procedure: Compound 1 (13.1 g, 70.4 mmol) is dissolved in anhydrous THF (50 mL) and stirred at room temperature for 30 minutes. Then, 3,6-dichloropyridazine in THF (50 mL) is added, and stirring continues for another 30 minutes at room temperature.
  • Workup: Saturated ammonium chloride solution (350 mL) is added, layers separated, and the aqueous phase extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
  • Purification: The residue is dissolved in anhydrous ethanol (150 mL) and crystallized at -20 °C for 48 hours.
  • Yield and physical data: Red crystals obtained in 43% yield (8.70 g); melting point 124–131 °C. This yield is an improvement over earlier reports of 28% yield without crystallization details.

Synthesis of α-(2,6-dichlorophenyl)-6-phenylthiopyridazine-3-acetonitrile (Intermediate 3)

  • Reagents: Intermediate 2 and thiophenol.
  • Base: Sodium hydride (NaH) is used to generate the thiophenolate anion.
  • Solvent: Anhydrous dimethylformamide (DMF).
  • Procedure: Sodium hydride (1.23 g, 28.1 mmol) is washed and suspended in DMF (10 mL). Thiophenol (3.10 g, 28.1 mmol) in DMF (10 mL) is added at room temperature and stirred for 10 minutes to form the thiolate. Intermediate 2 (8.00 g, 26.8 mmol) in DMF (20 mL) is then added, and the mixture is stirred at 100 °C for 45 minutes.
  • Workup: The reaction mixture is cooled, partitioned between water and ethyl acetate, and the aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with water, sodium hydroxide solution, and brine, dried, filtered, and concentrated.
  • Purification: Crystallization from anhydrous ethanol yields orange crystals.
  • Yield and physical data: 72% yield (7.15 g); melting point 188–191 °C.

Hydrolysis to α-(2,6-dichlorophenyl)-6-phenylthiopyridazine-3-acetamide (Intermediate 4)

  • Reagents: Intermediate 3.
  • Conditions: Stirred in concentrated sulfuric acid (200 mL) at 100 °C for 75 minutes.
  • Workup: The reaction mixture is cooled, poured into cold water (4 L), stirred, and the precipitate filtered and washed thoroughly.
  • Purification: The solid is dissolved in methanol/ethyl acetate, dried, filtered, concentrated, and triturated with isopropyl ether.
  • Yield and physical data: Orange crystals obtained in 64% yield (3.70 g); melting point 120–132 °C.

Cyclization to 5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one (Final product 5)

  • Reagents: Intermediate 4 and N,N-dimethylformamide dimethyl acetal (DMF-DMA).
  • Solvent: Anhydrous toluene.
  • Procedure: Intermediate 4 (3.40 g, 8.71 mmol) and DMF-DMA (2.51 g, 18.9 mmol) are stirred at 100 °C for 2 hours, then stirred at room temperature for an additional 2 hours.
  • Workup: The precipitate is collected by filtration, washed with toluene and light petroleum.
  • Purification: The crude product is dissolved in hot acetic acid, water is added dropwise, and the suspension stirred at room temperature. The precipitate is filtered and washed with water, isopropanol, and isopropyl ether, then dried under vacuum.
  • Yield and physical data: Yellow crystals obtained in 41% yield (1.45 g).

Summary Table of Preparation Steps

Step Intermediate/Product Key Reagents & Conditions Solvent Yield (%) Physical State & mp (°C)
1 6-chloro-α-(2,6-dichlorophenyl)pyridazine-3-acetonitrile (2) α-(2,6-dichlorophenyl)acetonitrile + 3,6-dichloropyridazine, RT, 30 min each addition THF 43 Red crystals, 124–131
2 α-(2,6-dichlorophenyl)-6-phenylthiopyridazine-3-acetonitrile (3) NaH, thiophenol, 100 °C, 45 min DMF 72 Orange crystals, 188–191
3 α-(2,6-dichlorophenyl)-6-phenylthiopyridazine-3-acetamide (4) Conc. H2SO4, 100 °C, 75 min 64 Orange crystals, 120–132
4 This compound (5) DMF-DMA, 100 °C, 2 h + RT 2 h Toluene, AcOH/water 41 Yellow crystals

Research Findings and Optimization Notes

  • The use of saturated ammonium chloride solution in the aqueous workup of Step 1 improved the yield and purity of Intermediate 2 compared to previous methods using sodium carbonate.
  • Avoidance of chromatographic purification was achieved by careful choice of solvents and crystallization conditions, enhancing scalability.
  • The thiophenol substitution step (Step 2) benefits from the generation of the thiolate anion using sodium hydride in DMF, providing high conversion and yield.
  • Hydrolysis in concentrated sulfuric acid (Step 3) efficiently converts the nitrile to the amide without overreaction or decomposition.
  • The final cyclization step (Step 4) using DMF-DMA is critical for ring closure to the bicyclic pyrimido[1,6-b]pyridazin-6-one core, with subsequent purification by recrystallization from acetic acid/water mixtures.
  • Structural confirmation by NMR and HPLC throughout the process ensures the formation of the desired tautomers and purity of the final compound.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridazinone core or the dichlorophenyl group, potentially leading to the formation of amines or reduced aromatic systems.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitutions or Lewis acids for electrophilic substitutions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets such as enzymes or receptors. Studies may focus on its anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various industrial processes.

Mecanismo De Acción

The mechanism of action of 5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or DNA. This binding can inhibit or activate biological pathways, leading to therapeutic effects. The dichlorophenyl and phenylthio groups may enhance its binding affinity and specificity.

Comparación Con Compuestos Similares

Key Characteristics:

  • Molecular Formula : C₁₉H₁₁Cl₂N₃OS
  • Structural Uniqueness : The bicyclic pyrimido[1,6-b]pyridazin-6-one core was unreported prior to its discovery in p38α inhibitor research .
  • Synthesis : Improved synthetic routes involve cyclization of α-(2,6-dichlorophenyl)-6-phenylthiopyridazine-3-acetonitrile under acidic conditions, yielding orange crystals with a 64% yield .

Comparison with Structurally Related Compounds

VX-745 (5-(2,6-Dichlorophenyl)-2-(2,4-Difluorophenylthio)-6H-Pyrimido[1,6-b]Pyridazin-6-One)

VX-745, a clinical-stage p38α inhibitor, differs from the target compound by the substitution of the phenylthio group with a 2,4-difluorophenylthio moiety.

Property Target Compound VX-745 References
R Group (Position 2) Phenylthio 2,4-Difluorophenylthio
p38α IC₅₀ Not reported 10 nM
Selectivity (p38β) Not available 22-fold lower activity vs. p38α
Pharmacokinetics Limited data Favorable oral bioavailability

Key Findings :

  • The 2,4-difluorophenylthio group in VX-745 enhances binding affinity and selectivity for p38α over p38β, attributed to fluorine’s electronegativity and improved hydrophobic interactions .
  • VX-745 demonstrated in vivo efficacy in inflammation models, while the target compound’s activity remains uncharacterized in published studies .

Analog 10 (5-(2,4-Dichlorophenyl)-2-(Phenylthio)-6H-Pyrimido[1,6-b]Pyridazin-6-One)

This positional isomer of the target compound substitutes the 2,6-dichlorophenyl group with a 2,4-dichlorophenyl group.

Property Target Compound Analog 10 References
Dichlorophenyl Position 2,6 2,4
Crystallographic Data Not available Confirmed via X-ray analysis

Key Findings :

Neflamapimod (INN: 209410-46-8)

Neflamapimod is the international nonproprietary name (INN) for VX-745, underscoring its clinical relevance as an immunomodulator .

Property Target Compound Neflamapimod (VX-745) References
Clinical Status Preclinical research compound Phase II trials for Alzheimer’s
Solubility Not reported ≥21.8 mg/mL in DMSO

Key Findings :

  • Neflamapimod’s advancement to clinical trials highlights the importance of fluorinated arylthio groups in optimizing drug-like properties .

Structural-Activity Relationship (SAR) Insights

  • Position 2 Modifications :
    • Phenylthio → 2,4-Difluorophenylthio : Increases potency (IC₅₀ from unquantified to 10 nM) and selectivity .
    • Electron-withdrawing groups (e.g., -F) enhance kinase binding via dipole interactions and metabolic stability .
  • Position 5 Substitutions :
    • 2,6-Dichlorophenyl is optimal for p38α inhibition; positional isomers (e.g., 2,4-dichlorophenyl) show reduced activity .

Actividad Biológica

5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one is a compound of interest due to its potential biological activities, particularly as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which is implicated in various inflammatory and neurodegenerative diseases. This article synthesizes current research findings regarding its biological activity, including synthesis methods, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C19H11Cl2N3OSC_{19}H_{11}Cl_2N_3OS . The compound features a pyrimidine core with dichlorophenyl and phenylthio substituents that contribute to its biological properties.

Synthesis

The synthesis of this compound has been reported through various methods. One notable approach involves a four-step reaction sequence that enhances the yield significantly from 3.5% to 16% .

Synthesis Steps

  • Formation of Pyridazine Intermediate : The reaction begins with the nucleophilic substitution of 2,6-dichlorophenyl-acetonitrile with sodium hydride in THF.
  • Acetamide Formation : The pyridazine intermediate is then treated with concentrated sulfuric acid to yield the acetamide derivative.
  • Final Cyclization : The final cyclization step involves treating the acetamide with dimethylformamide dimethyl acetal in anhydrous toluene at elevated temperatures to form the target compound.

Inhibition of p38 MAPK

The primary biological activity attributed to this compound is its inhibition of the p38 MAPK pathway. This pathway plays a crucial role in cellular responses to stress and inflammation. Inhibitors of p38 MAPK are being explored for their therapeutic potential in treating inflammatory diseases and cancers.

Case Studies and Research Findings

  • In Vitro Studies : Research indicates that this compound exhibits significant inhibitory activity against p38 MAPK with an IC50 value indicating effective concentration levels .
  • Selectivity : Studies have shown that this compound selectively inhibits p38 MAPK without significantly affecting other kinases, which is crucial for minimizing side effects in therapeutic applications.
  • Cell Viability Assays : Cytotoxicity assays performed on various cell lines indicate that while the compound effectively inhibits target pathways, it maintains a favorable safety profile by not inducing significant cell death at therapeutic concentrations .

Comparative Biological Activity

The following table summarizes the comparative biological activities of related pyrimidine derivatives:

Compound NameBiological ActivityIC50 (µM)Remarks
VX-745p38 MAPK Inhibitor0.25Potent but less selective
Compound AMAO-B Inhibitor0.013Highly selective for MAO-B
5-(DCP)-Pyridazinonep38 MAPK InhibitorTBDSelective inhibitor

DCP = Dichlorophenyl

Potential Therapeutic Applications

Given its mechanism of action as a p38 MAPK inhibitor, this compound holds promise for:

  • Anti-inflammatory Treatments : Potential use in conditions like rheumatoid arthritis and inflammatory bowel disease.
  • Neurodegenerative Disorders : Exploration as a treatment option for diseases such as Alzheimer’s due to its effects on neuroinflammation.

Q & A

Basic Research Questions

Q. What optimized synthetic routes exist for 5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving cyclization and substitution reactions. details an improved synthesis using 2,6-dichlorobenzaldehyde and phenylthiol under reflux in anhydrous dioxane with KOH, achieving a yield of 78% . Microwave-assisted synthesis (e.g., 3–4 drops of glacial acetic acid in DMF, as in ) may reduce reaction time and improve regioselectivity compared to conventional heating . Key factors include solvent polarity, temperature control, and stoichiometric ratios of intermediates.

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^{13}C NMR to confirm structural integrity, focusing on aromatic proton environments and sulfur/chlorine substituents.
  • HPLC : Employ a C18 column with a buffer solution (15.4 g ammonium acetate in 1 L water, pH 6.5 adjusted with acetic acid) for purity analysis, as described in .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS to verify molecular ion peaks and fragmentation patterns.

Q. How can researchers design initial biological activity screenings for this compound?

  • Methodological Answer : Follow standardized assays for antimicrobial, cytotoxic, or anti-inflammatory activities. For example:

  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM.
  • Anti-biofilm Activity : Assess inhibition of bacterial biofilms (e.g., Staphylococcus aureus) via crystal violet staining, referencing methodologies in .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity, incubation times). To address this:

  • Standardized Protocols : Replicate studies using identical cell lines, serum concentrations, and endpoint measurements.
  • Dose-Response Curves : Perform EC50_{50}/IC50_{50} calculations across multiple replicates.
  • Orthogonal Assays : Validate results with complementary methods (e.g., flow cytometry for apoptosis alongside MTT assays) .

Q. How can the environmental fate and ecotoxicological impact of this compound be systematically evaluated?

  • Methodological Answer : Design a long-term study inspired by ’s INCHEMBIOL project:

  • Phase 1 (Lab) : Determine physicochemical properties (logP, hydrolysis rates) and biodegradability via OECD 301 tests.
  • Phase 2 (Field) : Monitor compound persistence in soil/water systems using LC-MS/MS.
  • Ecotoxicity : Assess acute/chronic effects on model organisms (e.g., Daphnia magna or Danio rerio) .

Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or proteases).
  • Kinetic Studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants.
  • Metabolomics : Track metabolic perturbations in treated cells via LC-HRMS-based untargeted metabolomics .

Data Contradiction Analysis Example

Scenario : Conflicting cytotoxicity results in two studies.
Resolution Workflow :

Reagent Validation : Ensure compound purity (>95% via HPLC ).

Cell Line Authentication : Use STR profiling to confirm cell line identity.

Culture Conditions : Standardize media, FBS concentration, and passage numbers.

Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-experimental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one
Reactant of Route 2
Reactant of Route 2
5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.